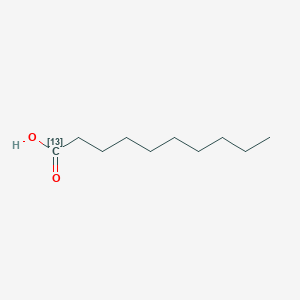

(113C)decanoic acid

Description

Role of (13C)Decanoic Acid as a Tracer Molecule in Scientific Investigations

(13C)Decanoic acid serves as a key tracer molecule, particularly in the study of medium-chain fatty acid (MCFA) metabolism. researchgate.netnih.gov As a component of medium-chain triglycerides found in sources like coconut oil, decanoic acid plays a role in various physiological processes. medchemexpress.com The ¹³C label allows researchers to follow its absorption, distribution, and breakdown within an organism. medchemexpress.commedchemexpress.com

A prominent application of (13C)decanoic acid is in the ¹³C-Octanoic/Decanoic Acid Breath Test . This non-invasive diagnostic tool is used to measure the rate of gastric emptying of solids. researchgate.netcampro-webshop.eudigestivehealth.org.au In this test, a meal containing (13C)-labeled octanoic or decanoic acid is consumed. campro-webshop.eueuropeanreview.org As the labeled fatty acid is absorbed in the small intestine and metabolized in the liver, ¹³CO₂ is produced and subsequently exhaled. digestivehealth.org.aueuropeanreview.org The rate at which ¹³CO₂ appears in the breath directly reflects the rate at which the stomach empties its solid contents. europeanreview.org

Furthermore, (13C)decanoic acid is utilized in metabolic research to investigate:

Fatty Acid Oxidation: Studies have used ¹³C-labeled decanoic acid to explore how it is broken down for energy in different cell types, such as neurons and astrocytes. ucl.ac.ukfrontiersin.org

Ketone Body Production: Research has examined how decanoic acid contributes to the formation of ketone bodies, which are alternative energy sources for the brain. researchgate.netfrontiersin.org

Metabolic Disorders: It is used to study the pathophysiology of conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder where the body cannot properly break down medium-chain fatty acids. informnetwork.orgscielo.br

Evolution of Research Applications for (13C)Decanoic Acid

The research applications of (13C)decanoic acid have evolved from relatively straightforward diagnostic tests to more complex investigations of cellular and systemic metabolism. Initially, its primary use was in the well-established breath test for gastric emptying, providing clinicians with a safe and reliable method to assess gastrointestinal motility. europeanreview.orgeuropeanreview.org

More recently, advancements in analytical techniques, particularly high-resolution mass spectrometry and NMR, have enabled researchers to use (13C)decanoic acid in sophisticated metabolomics studies. nih.govresearchgate.net These studies aim to unravel the intricate details of fatty acid metabolism and its role in various health and disease states.

Current research focuses on:

Cell-Specific Metabolism: Investigating how different cell types, such as brain cells, metabolize decanoic acid and how this may be relevant to neurological conditions. ucl.ac.ukresearchgate.net

Ketogenic Diet Mechanisms: Understanding the precise metabolic effects of medium-chain triglycerides, a key component of ketogenic diets, where (13C)decanoic acid serves as a crucial tracer. ucl.ac.uk

Inborn Errors of Metabolism: Probing the biochemical consequences of genetic disorders like MCAD deficiency, where the accumulation of decanoic acid is a key feature. researchgate.netsci-hub.se Studies have explored how decanoic acid and its metabolites can affect mitochondrial function and contribute to the symptoms of the disease. informnetwork.orgscielo.br

The progression of its use highlights a broader trend in biomedical research: the move towards dynamic and quantitative analysis of metabolic processes in vivo, for which stable isotope tracers like (13C)decanoic acid are indispensable. nih.gov

Data Tables

Table 1: Physical Properties of Decanoic Acid and its ¹³C-Labeled Isotope Note: Isotopic labeling may slightly alter physical properties like melting point due to increased molecular mass.

| Property | Decanoic Acid | (13C)Decanoic Acid |

| Linear Formula | CH₃(CH₂)₈CO₂H | CH₃(CH₂)₈¹³CO₂H |

| Molecular Weight | ~172.26 g/mol | ~173.26 g/mol sigmaaldrich.com |

| Melting Point | 30-32 °C sigmaaldrich.com | Slightly higher than unlabeled |

| Boiling Point | 268-270 °C sigmaaldrich.com | Similar to unlabeled |

| Appearance | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Table 2: Key Research Applications of (13C)Decanoic Acid

| Research Area | Specific Application | Key Findings |

| Gastroenterology | ¹³C-Breath Test for Gastric Emptying | Provides a non-invasive, quantitative measure of the rate of solid-phase gastric emptying. researchgate.netdigestivehealth.org.aueuropeanreview.org |

| Neuroscience | Tracing Neuronal Fatty Acid Metabolism | Studies show that decanoic acid oxidation is lower than that of octanoic acid in neuronal cells. ucl.ac.uk |

| Metabolomics | Investigating the Metabolic Fate of Medium-Chain Fatty Acids | Dynamic metabolome analysis reveals that decanoic acid is readily oxidized to acetyl-CoA and assimilated into ketone bodies and citrate (B86180) cycle intermediates. researchgate.netnih.gov |

| Inborn Errors of Metabolism | Modeling Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Research indicates that the accumulation of decanoic acid can impair mitochondrial functions, contributing to the pathophysiology of the disease. informnetwork.orgscielo.brresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(113C)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480550 | |

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84600-66-8 | |

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84600-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies for 13c Decanoic Acid

Strategies for Carbon-13 Isotope Incorporation into Decanoic Acid

The incorporation of carbon-13 (¹³C) into the decanoic acid molecule can be achieved through two primary approaches: chemical synthesis and biological synthesis. The choice of strategy depends on the desired labeling pattern (i.e., the specific position(s) of the ¹³C atom) and the required isotopic enrichment.

Chemical Synthesis: This approach offers precise control over the location of the ¹³C label. Specific ¹³C-labeled precursors are used in multi-step reactions to build the decanoic acid carbon chain. For example, to label the carboxyl carbon (C-1), a common strategy involves the use of ¹³C-labeled potassium cyanide (K¹³CN) or ¹³C-labeled carbon dioxide (¹³CO₂) with a suitable Grignard reagent. cyberleninka.runih.gov For labeling at other specific positions, precursors with the ¹³C atom already in the desired location are required, such as [1-¹³C]1-bromododecane for labeling at the C-3 position. nih.gov

Biological Synthesis (In Vivo/In Vitro): This strategy utilizes the metabolic machinery of microorganisms or enzymes to produce decanoic acid from a ¹³C-enriched substrate. nih.gov Typically, a simple carbon source, such as [U-¹³C]glucose (uniformly labeled) or [1-¹³C]glucose, is fed to a culture of bacteria, yeast, or microalgae. nih.govmdpi.commdpi.com The organism's fatty acid synthase (FAS) machinery then incorporates the ¹³C atoms into newly synthesized fatty acids, including decanoic acid. This method often results in multiple labeling patterns and is ideal for studies analyzing broad metabolic pathways. d-nb.infooup.com

The preference for ¹³C over other isotopes like deuterium (B1214612) (²H) stems from its stability; ¹³C labels are not lost during common biochemical reactions like fatty acid desaturation, and they avoid the potential for deuterium exchange in protic solutions. mdpi.com

Chemical Synthesis Routes for Labeled Decanoic Acid Precursors

The chemical synthesis of (¹³C)decanoic acid relies on the availability of ¹³C-labeled precursors and efficient coupling reactions. Several established routes allow for specific and high-yield labeling.

One prominent method involves the Grignard reaction. Carboxyl-labeled ([1-¹³C]) fatty acids can be prepared by reacting a Grignard reagent, such as nonylmagnesium bromide (derived from 1-bromononane), with [¹³C]carbon dioxide. cyberleninka.rursc.org This is a direct and widely used method for introducing the label at the C-1 position.

Another versatile approach uses labeled malonic esters. For instance, the synthesis of [2-¹³C]decanoic acid can be achieved by reacting diethyl 2-[¹³C]-malonate with an alkyl halide like 1-bromooctane. The reaction proceeds via the alkylation of the malonate anion, followed by hydrolysis and decarboxylation to yield the final labeled fatty acid. A similar strategy using diethyl sodio-malonate and [1-¹³C]1-bromododecane has been used to synthesize [3-¹³C]tetradecanoic acid, a principle applicable to decanoic acid synthesis. nih.gov

A summary of common chemical synthesis routes is presented in Table 1.

| Target Label Position | ¹³C-Labeled Precursor | Key Reaction Type | Description | Reference(s) |

| C-1 (Carboxyl) | [¹³C]Carbon Dioxide | Grignard Reaction | Reaction of nonylmagnesium bromide with ¹³CO₂. | rsc.org, cyberleninka.ru |

| C-1 (Carboxyl) | Potassium [¹³C]Cyanide | Nitrile Hydrolysis | Treatment of 1-bromononane (B48978) with K¹³CN followed by hydrolysis. | nih.gov |

| C-2 | Diethyl 2-[¹³C]-malonate | Malonic Ester Synthesis | Alkylation of the labeled malonate with 1-bromooctane, followed by hydrolysis and decarboxylation. | |

| C-3 | [1-¹³C]1-bromooctane | Malonic Ester Synthesis | Alkylation of diethyl sodio-malonate with the labeled bromoalkane. | nih.gov |

Biocatalytic and Fermentation Approaches for (¹³C)Decanoic Acid Production

Biocatalytic and fermentation methods provide a sustainable alternative to chemical synthesis for producing (¹³C)decanoic acid. These approaches leverage the natural metabolic pathways of microorganisms.

Fermentation using engineered strains of Saccharomyces cerevisiae (baker's yeast) or Escherichia coli is a common strategy. nih.govnih.gov These microbes are cultured in a medium containing a ¹³C-labeled carbon source, most commonly glucose. nih.gov The organisms metabolize the labeled glucose, and the resulting ¹³C-labeled acetyl-CoA enters the fatty acid synthesis pathway, leading to the production of a mixture of labeled fatty acids, including decanoic acid. biorxiv.org Metabolic engineering techniques can be employed to enhance the yield and specificity of decanoic acid production. For example, overexpressing certain enzymes or knocking out competing pathways can channel more carbon flux towards the desired product. nih.gov

Microalgae, such as Phaeodactylum tricornutum, are also utilized for producing ¹³C-labeled fatty acids. mdpi.comresearchgate.net They can be grown phototrophically using ¹³CO₂ as the sole carbon source, making the process environmentally friendly. The fatty acids produced can then be extracted from the microalgal biomass.

In vitro biocatalysis using isolated enzymes offers another route. For example, unspecific peroxygenases can catalyze the in-chain hydroxylation of saturated fatty acids, which is a key step in producing other valuable chemicals from fatty acid precursors. acs.org While not a direct synthesis of decanoic acid itself, it showcases the potential of using specific enzymes to modify fatty acids produced through fermentation.

| Organism/System | ¹³C Substrate | Key Pathway | Advantages | Reference(s) |

| Saccharomyces cerevisiae | [¹³C]Glucose | Fatty Acid Synthesis | Well-characterized genetics, amenable to metabolic engineering. | nih.gov |

| Escherichia coli | [¹³C]Glucose | Fatty Acid Synthesis | Rapid growth, established fermentation processes. | nih.gov |

| Phaeodactylum tricornutum | ¹³CO₂ | Photosynthesis & Fatty Acid Synthesis | Sustainable, uses CO₂ as a carbon source. | mdpi.com, researchgate.net |

| Cell-free Enzyme Systems | Various | Specific Enzymatic Reactions | High specificity and control over reaction conditions. | nih.gov |

Purification and Characterization of Isotopic Purity for Research Applications

Following synthesis, (¹³C)decanoic acid must be purified and its isotopic enrichment accurately determined to be suitable for research applications.

Purification: High-performance liquid chromatography (HPLC) is a primary method for purifying the synthesized labeled fatty acid. nih.govnih.gov Reversed-phase (RP) chromatography, which separates lipids based on their hydrophobicity, is particularly effective. mdpi.com Column chromatography using silica (B1680970) gel is also a standard purification technique. unimi.it The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Characterization and Isotopic Purity Determination: The identity and purity of the final product are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of the synthesized decanoic acid. unimi.itacs.org NMR is also a powerful tool for determining the precise location and level of ¹³C enrichment. acs.orgnih.gov Quantitative ¹³C NMR can measure site-specific isotope ratios with high precision. researchgate.net Advanced NMR pulse sequences, like isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra to separate signals from ¹²C- and ¹³C-containing molecules, allowing for direct comparison and accurate enrichment measurement. acs.org

Mass Spectrometry (MS): MS is the most common technique for determining isotopic purity and enrichment. almacgroup.com

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid is often derivatized, for example into a fatty acid methyl ester (FAME), to improve its volatility for GC analysis. The mass spectrum reveals the distribution of mass isotopologues (M, M+1, M+2, etc.), from which the degree of ¹³C incorporation can be calculated. unt.edujove.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, especially when coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provides high mass accuracy and resolution, allowing for the clear separation of different isotopologues and accurate quantification of the labeled compound. nih.govalmacgroup.com

Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision measurement of stable isotope content. pnnl.govwikipedia.org The sample is combusted to a simple gas (like CO₂), and the ratio of ¹³C to ¹²C is measured with extremely high accuracy. wikipedia.org

A general procedure for determining isotopic enrichment by mass spectrometry involves comparing the measured isotope distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels. nih.gov This process must correct for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled parts of the molecule and in the reagents used. nih.gov The purity of the synthesized compounds for research applications should typically exceed 95-98%. nih.govacs.org

| Technique | Purpose | Information Obtained | Reference(s) |

| HPLC | Purification | Separation of labeled decanoic acid from precursors and byproducts. | nih.gov, nih.gov |

| ¹H & ¹³C NMR | Structural Confirmation & Isotopic Analysis | Confirms chemical structure, identifies the position of the ¹³C label, and quantifies site-specific enrichment. | acs.org, nih.gov, unimi.it |

| GC-MS | Isotopic Purity | Measures the mass isotopologue distribution of derivatized fatty acid to calculate overall enrichment. | unt.edu, jove.com |

| LC-MS (HRMS) | Isotopic Purity & Quantification | Provides high-resolution separation and accurate mass data for different isotopologues. | almacgroup.com, almacgroup.com |

| IRMS | High-Precision Isotope Ratio | Determines the bulk ¹³C/¹²C ratio with very high precision. | pnnl.gov, wikipedia.org |

Advanced Analytical Techniques for 13c Decanoic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in (¹³C)Decanoic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and quantity of molecules in a sample. For the analysis of (¹³C)decanoic acid, ¹³C NMR is particularly valuable due to its ability to directly detect the labeled carbon atom.

¹³C NMR Chemical Shift Analysis and Structural Elucidation

The structural elucidation of organic molecules using ¹³C NMR spectroscopy is based on the principle that each carbon atom in a molecule has a unique chemical shift, influenced by its local electronic environment. The large chemical shift range of ¹³C NMR (typically 0-220 ppm) provides excellent signal dispersion, minimizing the spectral overlap that can be a challenge in ¹H NMR. oregonstate.edufrontiersin.org

When analyzing (¹³C)decanoic acid, the ¹³C-labeled carbon atom will produce a significantly enhanced signal compared to the natural abundance (1.1%) signals of the other carbon atoms in the molecule. ceitec.cz This makes the identification of the labeled position straightforward. The chemical shift of this labeled carbon confirms its chemical environment. For instance, if the label is at the C1 (carboxyl) position, the signal will appear in the characteristic region for carboxylic acids, generally between 165-190 ppm. oregonstate.edu

The general ¹³C chemical shifts for unlabeled decanoic acid provide a reference for confirming the structure. The specific chemical shifts are assigned to each carbon atom in the acyl chain, allowing for complete structural verification.

Table 1: Representative ¹³C NMR Chemical Shifts for Decanoic Acid in CDCl₃ This table presents typical chemical shift values for unlabeled decanoic acid. In a (¹³C)decanoic acid sample, the signal corresponding to the labeled carbon position would be selectively enhanced.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~180 |

| C2 | ~34 |

| C3 | ~25 |

| C4-C7 | ~29 |

| C8 | ~32 |

| C9 | ~23 |

| C10 (CH₃) | ~14 |

Data sourced from publicly available spectral databases. spectrabase.comchemicalbook.com

Multi-dimensional NMR Techniques (e.g., [¹H,¹³C]-HMBC) for Positional Isomerism

Distinguishing between positional isomers of (¹³C)decanoic acid (e.g., [1-¹³C]decanoic acid vs. [2-¹³C]decanoic acid) is crucial for metabolic studies. Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for this purpose. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. tandfonline.commagritek.com

By analyzing the HMBC spectrum, one can unequivocally determine the position of the ¹³C label.

For [1-¹³C]decanoic acid: The enriched ¹³C signal at the C1 position will show correlations to the protons on C2 and C3.

For [2-¹³C]decanoic acid: The enriched ¹³C signal at the C2 position will show correlations to the protons on the C1 (carboxyl group, if protonated), C3, and C4 positions.

For [10-¹³C]decanoic acid: The enriched ¹³C signal at the C10 methyl carbon will show correlations to the protons on C9 and C8.

These distinct correlation patterns provide definitive structural proof of the label's position, which is impossible to achieve with 1D NMR alone.

Quantitative NMR Applications in Metabolic Tracing

Quantitative NMR (qNMR) is a specialized application that allows for the precise measurement of the concentration of analytes. mdpi.comnih.gov In metabolic tracing studies, qNMR is used to quantify the incorporation of the ¹³C label from a substrate like (¹³C)decanoic acid into various metabolites. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, making it an inherently quantitative method. mdpi.comrsc.org

When (¹³C)decanoic acid is metabolized, the ¹³C label can be incorporated into other molecules, such as amino acids (e.g., glutamate (B1630785), glutamine) and intermediates of the tricarboxylic acid (TCA) cycle. By acquiring ¹³C NMR spectra of extracts from cells or tissues incubated with (¹³C)decanoic acid, researchers can identify the resulting ¹³C-labeled metabolites and quantify their enrichment. oup.com This provides quantitative data on the metabolic fluxes through different pathways. oup.comresearchgate.net

Table 2: Illustrative Data from a qNMR-based Metabolic Tracing Study This table represents hypothetical data to illustrate the type of quantitative results obtained from tracing the metabolism of [1-¹³C]decanoic acid into key metabolites.

| Metabolite | ¹³C Labeled Position | ¹³C Enrichment (%) |

|---|---|---|

| Glutamate | C4 | 15.2 ± 1.8 |

| Glutamate | C3 | 5.1 ± 0.6 |

| Glutamate | C2 | 5.3 ± 0.7 |

| Glutamine | C4 | 12.5 ± 1.5 |

| GABA | C2 | 8.9 ± 1.1 |

Data are conceptual and based on principles described in metabolic tracing literature. oup.com

Mass Spectrometry (MS) for Isotopic Tracing and Metabolomics

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is exceptionally well-suited for tracking stable isotopes like ¹³C. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the robust profiling of labeled metabolites in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. oregonstate.edu For fatty acids and their metabolites, a derivatization step is typically required to increase their volatility. In studies using (¹³C)decanoic acid, GC-MS is used to separate and detect metabolites from biological extracts. The mass spectrometer then identifies these compounds based on their mass spectra and measures the incorporation of the ¹³C label.

The presence of a ¹³C atom in a metabolite results in a predictable increase in its molecular weight. For example, if [U-¹³C]decanoic acid (where all 10 carbons are ¹³C) is used, its mass will be 10 daltons higher than unlabeled decanoic acid. When this is metabolized, the resulting products will also carry the ¹³C labels, allowing their metabolic fate to be traced. For instance, studying the metabolism of [U-¹³C]decanoic acid in brain slices has been used to map its conversion into other key metabolites, such as glutamine, demonstrating its role as an energy substrate.

Table 3: Key ¹³C-Labeled Metabolites of Decanoic Acid Identified by GC-MS This table shows metabolites that can be identified by GC-MS following administration of ¹³C-labeled decanoic acid in a biological system.

| Metabolite | Typical Derivatization Agent | Mass Shift due to ¹³C Label |

|---|---|---|

| Glutamate | MSTFA | Dependent on ¹³C incorporation |

| Glutamine | MSTFA | Dependent on ¹³C incorporation |

| Aspartate | MTBSTFA | Dependent on ¹³C incorporation |

| β-hydroxybutyrate | MTBSTFA | Dependent on ¹³C incorporation |

Information compiled from common metabolomics practices.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It is particularly advantageous for analyzing compounds that are non-volatile or thermally labile, which is often the case for metabolites in complex biological matrices like plasma, urine, or tissue extracts. oregonstate.edu

LC-MS methods are powerful alternatives to GC-MS, often requiring simpler sample preparation and providing better sensitivity. oregonstate.edu In the context of (¹³C)decanoic acid research, LC-MS is used to quantify the labeled fatty acid and its various metabolic products directly from biological samples. The initial LC step separates the compounds in the mixture, and the subsequent MS analysis provides their mass, allowing for the differentiation of labeled and unlabeled species. Chemical derivatization can also be employed in LC-MS to enhance the ionization efficiency and detection sensitivity of fatty acids. frontiersin.org The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for confirming the identity of metabolites in a complex background.

High-Resolution Mass Spectrometry for Isotopomer Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the detailed analysis of isotopomers, which are molecules that differ only in the isotopic composition of their atoms. In the context of metabolic studies involving (13C)decanoic acid, HRMS enables researchers to distinguish and quantify the various forms of metabolites that have incorporated the 13C label. This capability is fundamental to tracing the metabolic fate of the fatty acid and understanding its contribution to various biochemical pathways.

The resolving power of HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, is a key advantage. These instruments can achieve resolving powers of over 200,000, which allows for the differentiation of molecules with very small mass differences. escholarship.org This high resolution is essential for separating the 13C-labeled isotopologues from their unlabeled counterparts and from other isobaric interferences. escholarship.org For instance, in the analysis of acyl-Coenzyme A (acyl-CoA) thioesters, which are central intermediates in fatty acid metabolism, HRMS can resolve the isotopic enrichment from 13C-labeled substrates. escholarship.org A study leveraging a hybrid quadrupole-Orbitrap HRMS demonstrated the simultaneous quantification of acyl-CoAs using stable isotope labeled standards and the tracing of 13C from metabolic precursors. escholarship.org

The process of isotopomer analysis with HRMS typically involves several steps. First, metabolites are extracted from the biological sample and separated using a chromatographic technique, most commonly ultra-high-performance liquid chromatography (UHPLC). nih.govnih.gov The separated compounds are then ionized and introduced into the mass spectrometer. The HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition and the number of 13C atoms incorporated into each metabolite. nih.gov The data can then be processed using specialized software to calculate the isotopic enrichment and the distribution of different isotopomers. escholarship.org This provides a detailed picture of the metabolic flux through various pathways. nih.gov

The ability of HRMS to perform isotopologue analysis provides significant advantages over traditional mass spectrometry techniques. It allows for the simultaneous quantification of metabolite pool sizes and the determination of isotopic enrichment, which previously required separate experiments. escholarship.org This leads to greater analytical precision and a more comprehensive understanding of metabolic dynamics. escholarship.org

| HRMS Technique | Key Feature | Application in (13C)Decanoic Acid Metabolite Analysis | Reference |

|---|---|---|---|

| Quadrupole-Orbitrap HRMS | High resolving power (>200,000) | Simultaneous quantification and 13C-isotopic labeling analysis of acyl-CoA thioesters. | escholarship.org |

| FTICR-MS | Very high mass accuracy and resolution | Improved compound annotation and relative quantification in untargeted metabolomics with 13C labeling. | nih.gov |

| UHPLC-HRMS | High-throughput separation and detection | Simultaneous quantification of metabolite concentration and mass isotopologue distribution. | nih.gov |

Multiplexed Isotopic Labeling Strategies with MS Detection

Multiplexed isotopic labeling strategies represent a significant advancement in mass spectrometry-based metabolomics, allowing for the simultaneous analysis of multiple samples in a single run. This approach enhances throughput, reduces analytical variability, and improves the precision of relative quantification. mdpi.com In the study of (13C)decanoic acid metabolism, these strategies can be employed to compare the metabolic profiles of different biological samples under various conditions.

One common multiplexing technique involves the use of isotopic labeling reagents that create "light," "medium," and "heavy" versions of metabolites. mdpi.com For example, fatty acids extracted from different samples can each be labeled with a unique isotopic variant of a chemical tag, such as cholamine. mdpi.comresearchgate.net These labeled metabolites are then combined and analyzed by liquid chromatography-mass spectrometry (LC-MS). Because the different isotopic forms of the labeled metabolites co-elute chromatographically, they can be distinguished by their mass difference in the mass spectrometer. washington.edu The relative peak intensities of the "light," "medium," and "heavy" forms of each metabolite provide a precise measure of its relative abundance in the original samples. mdpi.comresearchgate.net

Another powerful multiplexing approach utilizes isobaric tags, such as Tandem Mass Tags (TMT). washington.edu In this method, different samples are labeled with tags that have the same nominal mass but differ in the isotopic composition of their reporter and balancer groups. acs.org When the tagged metabolites are analyzed by MS, they appear as a single peak in the initial full scan (MS1). However, upon fragmentation (MS/MS), the reporter ions are released, and their distinct masses allow for the quantification of the metabolite from each of the original samples. washington.edu This isobaric labeling strategy minimizes the complexity of the MS1 spectrum while enabling multiplexed quantification. acs.org

These multiplexed strategies offer several advantages for studying the metabolism of (13C)decanoic acid. By analyzing multiple samples simultaneously, the run-to-run variation that can occur in separate analyses is eliminated, leading to more reliable comparative data. washington.edu This is particularly valuable for studies involving multiple experimental conditions, time points, or biological replicates. The increased throughput also makes it feasible to analyze larger sample sets, which can enhance the statistical power of the study. mdpi.com

| Multiplexing Strategy | Labeling Principle | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| Isotopic Labeling (e.g., cholamine) | Creation of "light," "medium," and "heavy" metabolite versions. | Distinguished by mass difference in a single MS scan. | Increased sample throughput and precise relative quantification. | mdpi.comresearchgate.net |

| Isobaric Tagging (e.g., TMT) | Tags with the same nominal mass but different reporter ions. | Quantification based on reporter ion signals after MS/MS fragmentation. | Reduced spectral complexity in the full scan and high-level multiplexing. | washington.eduacs.org |

Integrated Analytical Platforms (e.g., LC-MS-NMR) for Comprehensive Characterization

For a truly comprehensive characterization of the metabolites of (13C)decanoic acid, the integration of multiple analytical techniques is often necessary. An integrated platform combining liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy offers a powerful solution by leveraging the complementary strengths of each technique. nih.govnih.gov This hyphenated approach, often referred to as LC-MS-NMR, provides a wealth of information that is often unattainable with any single method.

LC provides the initial separation of the complex mixture of metabolites present in a biological sample. nih.gov MS, with its high sensitivity and selectivity, can then provide the molecular weight and elemental formula of the separated compounds. nih.gov However, MS alone may not be sufficient to distinguish between isomers—molecules with the same chemical formula but different structural arrangements. This is where NMR spectroscopy becomes invaluable. NMR provides detailed information about the chemical structure of a molecule, including the connectivity of its atoms, allowing for the unambiguous identification of isomers. nih.gov

The integration of these techniques can be achieved in several ways. In an online LC-MS-NMR setup, the eluent from the LC column is split, with a portion going to the MS and the remainder to the NMR spectrometer for simultaneous analysis. nih.gov However, the relatively low sensitivity of NMR can be a limitation in this configuration. nih.gov To address this, alternative approaches have been developed, such as stop-flow LC-MS-NMR, where the chromatographic flow is paused when a peak of interest enters the NMR probe, allowing for longer acquisition times and improved signal-to-noise. nih.gov Another strategy is offline analysis, where fractions from the LC are collected and then analyzed separately by NMR. nih.gov

The combined data from LC-MS-NMR allows for a more complete and confident identification of the metabolites of (13C)decanoic acid. For example, MS can identify a metabolite with a specific mass that corresponds to a hydroxylated derivative of decanoic acid. NMR can then be used to determine the exact position of the hydroxyl group on the carbon chain, distinguishing between different positional isomers. This level of structural detail is crucial for understanding the specific enzymatic reactions involved in the metabolism of (13C)decanoic acid. The use of both NMR and LC-MS has been shown to be effective in profiling metabolites from various biological sources. mdpi.com

Emerging Spectroscopic and Imaging Techniques (e.g., Magnetic Resonance Spectroscopic Imaging - MRSI) in Isotope Tracing

Emerging spectroscopic and imaging techniques are providing new ways to visualize and quantify metabolic processes in real-time and in situ. Magnetic Resonance Spectroscopic Imaging (MRSI) is a particularly promising technique for non-invasively tracking the fate of 13C-labeled substrates like decanoic acid within intact tissues and organisms. nih.govresearchgate.net This provides a spatiotemporal understanding of metabolic pathways that complements the data obtained from traditional mass spectrometry-based methods.

MRSI combines the principles of magnetic resonance spectroscopy (MRS) with magnetic resonance imaging (MRI) to generate metabolic maps of tissues. While conventional MRS provides a spectrum of metabolites from a specific region of interest, MRSI acquires spectra from multiple locations simultaneously, creating an image that shows the spatial distribution of different metabolites. When used in conjunction with 13C isotope tracing, MRSI can track the conversion of a 13C-labeled precursor into its various metabolic products. nih.gov

A significant advancement in this field is the use of hyperpolarization techniques, such as dynamic nuclear polarization (DNP). nih.gov Hyperpolarization dramatically increases the signal-to-noise ratio of the 13C nucleus, which has a low natural abundance and a low gyromagnetic ratio, making it inherently insensitive for MRS detection. By hyperpolarizing a 13C-labeled substrate before its administration, the resulting MRSI signal is enhanced by tens of thousands of times, enabling the real-time imaging of metabolic fluxes. nih.gov

In the context of (13C)decanoic acid metabolism, hyperpolarized 13C-MRSI could potentially be used to visualize the uptake of the fatty acid by different organs and tissues, and its subsequent conversion into downstream metabolites such as acetyl-CoA and ketone bodies. This would provide invaluable insights into tissue-specific fatty acid oxidation and its role in cellular bioenergetics. researchgate.net The ability to non-invasively monitor these metabolic processes in vivo makes MRSI a powerful tool for studying metabolic reprogramming in various physiological and pathological states. nih.govnih.gov

Metabolic Pathway Elucidation and Flux Analysis Utilizing 13c Decanoic Acid

Quantitative Metabolic Flux Analysis (MFA) with 13C-Labeled Substrates

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique for determining the rates (fluxes) of metabolic reactions within a cell or organism. cortecnet.comcreative-proteomics.com When combined with 13C-labeled substrates like (13C)decanoic acid, MFA allows researchers to trace the path of carbon atoms through the metabolic network. cortecnet.comnih.gov This is achieved by introducing the labeled substrate into a biological system and then measuring the distribution of the 13C isotope in various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The core principle of 13C-MFA lies in the fact that different metabolic pathways will result in distinct patterns of 13C labeling in the products. nih.gov By analyzing these mass isotopomer distributions, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. frontiersin.org This information is then used in computational models to calculate the absolute flux values for many reactions in the central carbon metabolism. nih.gov

Studies utilizing 13C-MFA have provided significant insights into the metabolism of various organisms, from microbes to humans. nih.gov For instance, it has been used to identify metabolic bottlenecks in engineered microorganisms for the production of biofuels and other chemicals. nih.govnih.gov In the context of human health, 13C-MFA helps in understanding the metabolic reprogramming that occurs in diseases like cancer and inborn errors of metabolism. frontiersin.orgd-nb.info The choice of the 13C-labeled tracer is crucial for the success of an MFA study and depends on the specific metabolic pathways being investigated. d-nb.info

Tracing of Lipid Metabolism and Fatty Acid Oxidation Pathways

(13C)Decanoic acid is an invaluable tool for tracing the intricate pathways of lipid metabolism and fatty acid oxidation. frontiersin.orgfrontiersin.org By tracking the incorporation and transformation of the 13C label, researchers can gain a detailed understanding of how cells process this medium-chain fatty acid.

Investigation of Medium-Chain Fatty Acid Metabolism

The metabolism of medium-chain fatty acids (MCFAs) like decanoic acid has garnered significant interest, particularly in the context of ketogenic diets and neurological disorders. frontiersin.orgnih.gov Studies using uniformly 13C-labeled ([U-13C]) decanoic acid have been instrumental in elucidating how these fatty acids are metabolized in different cell types, such as astrocytes. frontiersin.org

For example, research on human-induced pluripotent stem cell-derived astrocytes incubated with [U-13C]decanoic acid revealed specific patterns of β-oxidation and ketone body production. frontiersin.org These studies have shown that both octanoic acid (C8) and decanoic acid (C10) are actively metabolized in brain slices, with a notable accumulation of 13C in glutamine, suggesting that astrocytes are the primary site of their metabolism in the brain. nih.govnih.gov Such investigations provide crucial data for understanding the differential effects of various MCFAs and for designing targeted dietary interventions. frontiersin.org

De Novo Lipogenesis Studies

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. metsol.com While (13C)acetate is a commonly used tracer for DNL studies, the metabolism of (13C)decanoic acid can also provide insights into fatty acid modifications and storage. metsol.comnih.gov The breakdown of (13C)decanoic acid into 13C-labeled acetyl-CoA allows for the tracking of these carbon units as they are incorporated into newly synthesized fatty acids. bioscientifica.com

Studies have shown that in certain cancer cells, like U87MG glioblastoma cells, decanoic acid can stimulate fatty acid synthesis, with glutamine potentially serving as a key substrate for this process. researchgate.net This highlights the complex interplay between fatty acid oxidation and synthesis pathways and how different fatty acids can have distinct effects on cellular lipid metabolism.

Mitochondrial Beta-Oxidation Pathway Analysis

Mitochondrial beta-oxidation is the primary pathway for the breakdown of fatty acids to produce energy. The use of 13C-labeled decanoic acid allows for the direct measurement of its oxidation rate. By tracking the release of 13CO2 from cells incubated with [1-13C]decanoic acid, researchers can quantify the rate of beta-oxidation. ucl.ac.uk

Research comparing the oxidation of octanoic acid (C8) and decanoic acid (C10) in neuronal cells has revealed significant differences. One study found that C10 is beta-oxidized at a much lower rate than C8 in SH-SY5Y neuronal cells. ucl.ac.uk This difference was attributed to C10's greater dependence on the carnitine palmitoyltransferase I (CPT1) transport system for entry into the mitochondria, a system that is less active in neurons. ucl.ac.uk Such findings are critical for understanding the specific neuropharmacological effects of different medium-chain fatty acids.

Table 1: Beta-Oxidation Rates of Decanoic Acid (C10) and Octanoic Acid (C8) in SH-SY5Y Cells

| Fatty Acid | Condition | Beta-Oxidation Rate (% of C8 control) | CPT1 Dependence |

|---|---|---|---|

| [1-13C]C10 | Control | 20% | High (95% inhibition by etomoxir) |

| [1-13C]C8 | Control | 100% | Low (34% inhibition by etomoxir) |

| [1-13C]C10 | Co-incubated with unlabeled C8 | Reduced by 29% | Not applicable |

Data sourced from a study on neuronal SH-SY5Y cells. ucl.ac.uk

Alpha,Omega-Oxidation Pathway Investigations

While beta-oxidation is the main route for fatty acid degradation, alternative pathways like omega (ω)-oxidation exist. This pathway involves the oxidation of the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid. nih.gov The resulting dicarboxylic acids can then undergo beta-oxidation from either end. nih.gov

Studies have explored the creation of synthetic omega-oxidation pathways in microorganisms like Saccharomyces cerevisiae for the production of medium-chain α,ω-dicarboxylic acids. nih.govresearchgate.net In this context, decanoic acid has been identified as a substrate for enzymes like cytochrome P450, leading to the formation of 10-hydroxydecanoic acid and subsequently dodecanedioic acid. nih.gov Investigations into these pathways are relevant for industrial biotechnology and for understanding the metabolism of dicarboxylic acids in humans, which can be elevated in certain metabolic disorders.

Analysis of Carbon Flow through Central Carbon Metabolism

The breakdown of (13C)decanoic acid via beta-oxidation produces 13C-labeled acetyl-CoA. This molecule is a central hub in metabolism, connecting fatty acid oxidation with the tricarboxylic acid (TCA) cycle. nih.govmetwarebio.com By tracing the 13C label from decanoic acid into TCA cycle intermediates and associated amino acids, researchers can analyze the flow of carbon through these core metabolic pathways. nih.govnih.gov

For example, studies in brain slices have shown that the 13C from [U-13C]decanoic acid is incorporated into citrate (B86180), α-ketoglutarate, malate, and prominently into glutamine. nih.gov This demonstrates the contribution of decanoic acid carbons to the TCA cycle and to neurotransmitter synthesis. nih.govnih.gov This type of analysis provides a dynamic view of how different fuel sources are utilized and integrated into the central carbon metabolism of various tissues and cell types. nih.govcreative-proteomics.com

Decanoic Acid's Influence on Specific Biochemical Pathways and Cellular Signaling

Decanoic acid, a ten-carbon medium-chain fatty acid (MCFA), plays a significant role in cellular energy metabolism, acting as an alternative energy source to glucose. frontiersin.orgmdpi.com Unlike long-chain fatty acids, its mitochondrial β-oxidation is less dependent on carnitine shuttles, allowing for rapid absorption and utilization. mdpi.comresearchgate.net Studies have shown that decanoic acid can influence the choice of substrate for energy production. It has been observed to inhibit glycolysis while promoting lipogenesis and gluconeogenesis. mdpi.com In neuronal cells, decanoic acid has been found to increase the activity of mitochondrial enzymes such as citrate synthase and complex I, suggesting a role in enhancing mitochondrial function. mdpi.com

Research using the model organism Dictyostelium discoideum indicates that decanoic acid treatment leads to an increase in adenosine (B11128) levels, a key molecule in energy regulation. This effect is dependent on the activity of the equilibrative nucleoside transporter 1 (ENT1). whiterose.ac.uk Chronic exposure to decanoic acid in wild-type cells showed a significant rise in adenosine, an effect that was absent in cells lacking ENT1 activity. whiterose.ac.uk This suggests a mechanism where decanoic acid modulates energy-related gene expression and cellular function through adenosine signaling. whiterose.ac.uk Furthermore, in neuroblastoma cell lines, decanoic acid has been shown to directly reduce oxidative stress levels, independent of ketone body production, by upregulating catalase activity, which may contribute to neuronal health and energy homeostasis. researchgate.net

Decanoic acid has been identified as a significant modulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. pnas.orgresearchgate.net Research has demonstrated that decanoic acid inhibits mTORC1 activity through a mechanism that is independent of glucose and insulin (B600854) levels. pnas.orgfrontiersin.orgnih.gov This discovery was initially made in the model system Dictyostelium discoideum and subsequently validated in mammalian systems, including ex vivo rat hippocampal slices and human astrocytes derived from induced pluripotent stem cells (iPSCs). pnas.orgfrontiersin.orgfrontiersin.org

The inhibitory action of decanoic acid on mTORC1 is structurally specific. pnas.org The proposed mechanism involves the inhibition of p97 (also known as VCP), an ATPase that acts as an mTORC1 activator. researchgate.netfrontiersin.org By reducing p97 activity, decanoic acid leads to a downstream reduction in mTORC1 signaling. frontiersin.org This is evidenced by decreased phosphorylation of mTORC1 targets, such as 4E-BP1. pnas.orgresearchgate.net This distinct regulatory pathway highlights decanoic acid's potential as a therapeutic agent in conditions characterized by hyperactive mTORC1 signaling, such as certain types of epilepsy and cancer. pnas.orgnih.govmedchemexpress.com

| Experimental System | Observation | Effect on mTORC1 Signaling | Reference |

| Dictyostelium discoideum | Decanoic acid treatment | Inhibition of mTORC1 activity, independent of glucose/insulin. | nih.gov, pnas.org |

| Rat Hippocampal Slices | Treatment with 100 µM and 300 µM decanoic acid for 1 hour | Reduced ratio of phosphorylated 4E-BP1 to total 4E-BP1, indicating decreased mTORC1 activity. | frontiersin.org, researchgate.net |

| Human iPSC-derived Astrocytes | Treatment with 300 µM decanoic acid for 24 hours | Decreased ratio of phosphorylated S6K and 4E-BP1 to their total forms. | medchemexpress.com |

| Hepatocellular Carcinoma (HCC) Cells | Treatment with 60 µM decanoic acid | Inhibition of mTORC1 without altering mTORC2 activation. | medchemexpress.com |

A primary mechanism through which decanoic acid exerts its influence, particularly its anticonvulsant effects, is by directly interacting with neurotransmission pathways. Specifically, it acts as a direct, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. researchgate.netnih.govwikipedia.org This inhibitory action has been demonstrated in ex vivo rat hippocampal slices, where decanoic acid strongly inhibits excitatory neurotransmission without affecting inhibitory pathways. researchgate.netoup.comunil.ch

The antagonism is both voltage- and subunit-dependent. researchgate.netnih.gov Studies using Xenopus oocytes expressing various AMPA receptor subunits have shown that decanoic acid's inhibitory potency varies depending on the subunit composition of the receptor. nih.gov In silico docking studies suggest that decanoic acid binds to sites on the M3 helix of the AMPA-GluA2 transmembrane domain, a region involved in channel gating. researchgate.netnih.govmdpi.com This binding site is distinct from that of other AMPA receptor antagonists like perampanel, suggesting that their effects could be cooperative or synergistic. wikipedia.orgmdpi.com This direct inhibition of excitatory glutamate (B1630785) receptors is sufficient to explain the antiseizure effects observed in various models. researchgate.netnih.gov

Modulation of Intracellular Signaling Networks (e.g., mTORC1 activity)

Comparative Metabolomics Studies with Labeled Decanoic Acid

The use of uniformly 13C-labeled decanoic acid ([U-13C]C10) in metabolomics studies has been crucial for tracing its metabolic fate and comparing its properties to other fatty acids, particularly octanoic acid (C8). nih.govfrontiersin.org These studies reveal distinct metabolic pathways and preferences between different medium-chain fatty acids.

In human iPSC-derived astrocytes, comparative analysis of [U-13C]C8 and [U-13C]C10 showed that while both are used for ketogenesis, C8 leads to higher concentrations and faster secretion rates of the ketone bodies β-hydroxybutyrate (βHB) and acetoacetate (B1235776) (AcAc). frontiersin.org Conversely, C10 treatment resulted in larger intracellular glutathione (B108866) concentrations. frontiersin.org

Studies in mouse brain slices using dynamic isotope labeling demonstrated that both C8 and C10 are oxidatively metabolized. nih.gov However, when supplied together, the metabolism of C10 was predominant over C8. nih.gov A key finding from these tracer studies is that the 13C enrichment from both [U-13C]C8 and [U-13C]C10 was most prominent in glutamine. nih.gov This strongly suggests that MCFA metabolism occurs primarily in astrocytes, which then supply glutamine to neurons for the synthesis of the inhibitory neurotransmitter GABA. nih.govnih.gov This links MCFA metabolism directly to the astrocyte-neuron metabolic coupling.

Metabolomic profiling in AML12 liver cells confirmed that C10, similar to C8, significantly increased ketone body production compared to long-chain fatty acids. researchgate.net Dynamic metabolome analysis using 13C-labeling showed that C8 was rapidly oxidized to acetyl-CoA and assimilated into ketone bodies and citrate cycle intermediates. researchgate.net In contrast, a study on U87MG glioblastoma cells found that while C8 primarily affected mitochondrial metabolism and increased ketone body production, C10 mainly influenced cytosolic pathways, stimulating fatty acid synthesis. researchgate.net

| Biological System | Labeled Substrate(s) | Key Comparative Finding | Reference |

| Mouse Brain Slices | [U-13C]C8, [U-13C]C10 | Metabolism of C10 is predominant over C8 when supplied together. nih.gov | nih.gov |

| Mouse Brain Slices | [U-13C]C8, [U-13C]C10 | Metabolism of [U-13C]C10 led to a larger 13C accumulation in glutamine compared to [U-13C]C8. nih.gov | nih.gov |

| Human iPSC-Astrocytes | [U-13C]C8, [U-13C]C10 | C8 produced higher concentrations of ketone bodies; C10 led to higher intracellular glutathione. frontiersin.org | frontiersin.org |

| U87MG Glioblastoma Cells | C8, C10 | C8 increased ketone body production, whereas C10 stimulated fatty acid synthesis. researchgate.net | researchgate.net |

| AML12 Hepatocyte Cells | C8, C10, C12:0, C18:1 | C10 treatment resulted in 3.69-fold higher ketone body concentration in the media compared to C18:1 treatment. researchgate.net | researchgate.net |

Studies in Diverse Biological Systems (e.g., Cell Cultures, Non-Human Organisms, Ex Vivo Tissues)

The metabolic and signaling effects of (13C)decanoic acid have been investigated across a range of biological models, from simple unicellular organisms to complex mammalian tissues, providing a comprehensive understanding of its mechanisms.

Cell Cultures: Studies in various cell lines have been instrumental in dissecting the cellular effects of decanoic acid.

Human iPSC-derived Astrocytes: These cells have been used to demonstrate the differential metabolism of decanoic and octanoic acid, with decanoic acid leading to higher glutathione levels. frontiersin.org They were also a key model for validating the inhibitory effect of decanoic acid on mTORC1 signaling in human cells, particularly those derived from patients with tuberous sclerosis complex. frontiersin.orgmedchemexpress.com

Hepatocellular Carcinoma (HCC) Cells (e.g., HCCLM3, HepG2): Research in these cancer cell lines showed that decanoic acid can suppress c-Met signaling pathways, inhibit cell viability, and induce apoptosis, highlighting its anti-tumor potential. mdpi.comresearchgate.net

Neuroblastoma Cells (e.g., SH-SY5Y, Neuro2a): These cells were used to show that decanoic acid can directly reduce cellular oxidative stress by upregulating catalase activity, independent of ketone production. researchgate.net

Glioblastoma Cells (U87MG): Metabolomics studies in this cell line revealed that decanoic acid, in contrast to octanoic acid, primarily stimulates fatty acid synthesis. researchgate.net

Non-Human Organisms:

Dictyostelium discoideum: This soil amoeba has served as a powerful and tractable model system for initial discoveries. It was in Dictyostelium that the inhibitory effect of decanoic acid on mTORC1 signaling was first identified, as well as its impact on phosphoinositide turnover and diacylglycerol signaling. researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org The organism was also used to screen for genetic regulators of decanoic acid sensitivity. researchgate.net

Xenopus oocytes: These frog eggs were used as a heterologous expression system to directly study the effect of decanoic acid on specific AMPA receptor subunits, confirming its role as a direct, subunit-dependent antagonist. researchgate.netnih.gov

Rodent Models (Rats and Mice): In vivo studies in mice have shown that decanoic acid can mitigate tumorigenesis in an HCC model. medchemexpress.commdpi.com The 5xFAD mouse model of Alzheimer's disease was used to show that decanoic acid could restore normal AMPA-mediated calcium signaling in hippocampal neurons and astrocytes. mdpi.com

Ex Vivo Tissues: The use of tissue slices allows for the study of cellular metabolism and signaling while preserving the tissue's three-dimensional architecture. nih.gov

Rat and Mouse Hippocampal/Brain Slices: This has been a critical model for validating findings from simpler systems in a more physiologically relevant context. Acute hippocampal slices from rats were used to demonstrate that decanoic acid, but not ketones, reduces epileptiform activity by inhibiting excitatory neurotransmission. researchgate.netoup.comunil.ch This system was also essential for confirming that decanoic acid inhibits mTORC1 activity in mammalian brain tissue under conditions of constant glucose, supporting a mechanism distinct from that of a classical ketogenic diet. pnas.orgfrontiersin.orgresearchgate.net Furthermore, dynamic isotope labeling with [U-13C]decanoic acid in mouse brain slices has elucidated its primary metabolic fate in astrocytes, leading to the production of glutamine for neuronal GABA synthesis. nih.gov

Enzymology and Mechanistic Studies with 13c Decanoic Acid

Investigation of Enzyme Substrate Specificity and Kinetic Isotope Effects

The use of isotopically labeled substrates like (13C)decanoic acid is a cornerstone of mechanistic enzymology. One of the primary techniques employed is the measurement of the Kinetic Isotope Effect (KIE), which quantifies the change in the rate of a reaction when a heavier isotope is substituted for a lighter one at or near a bond-breaking or bond-forming position. unl.edu

The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kL) to that of the heavier one (kH). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the lighter isotope is broken more readily, which is typical for reactions where a C-H or C-C bond is cleaved in the rate-determining step. The magnitude of the KIE provides profound insights into the transition state of the reaction. For instance, a large ¹³C KIE in a decarboxylation reaction suggests that the C-C bond cleavage is a major component of the rate-limiting step. acs.orgnih.gov Conversely, a KIE value of 1 implies that the isotopic substitution has no effect on the reaction rate, suggesting that the bond is not broken during the rate-determining step. unl.edu

While specific KIE studies focusing solely on (13C)decanoic acid are not extensively documented in the selected literature, the principles are broadly applicable. For example, in studying an enzyme that metabolizes decanoic acid, labeling the carboxyl carbon with ¹³C could reveal whether decarboxylation is rate-limiting. acs.org Similarly, labeling other positions along the carbon chain can probe other enzymatic steps, such as hydroxylation or desaturation. smolecule.com The precision of modern analytical techniques like isotope-ratio mass spectrometry (IRMS) and NMR spectroscopy allows for the measurement of even very small KIEs, providing subtle but crucial details about enzyme mechanisms. mdpi.com

Table 1: Principles of Kinetic Isotope Effect (KIE) in Enzymology

| KIE Value (kL/kH) | Interpretation | Implication for Mechanism |

| > 1 (Normal KIE) | Reaction is faster with the lighter isotope. | The bond to the isotopically substituted atom is likely broken or formed in the rate-determining step. |

| = 1 (No KIE) | No change in reaction rate. | The bond to the isotopically substituted atom is not involved in the rate-determining step. |

| < 1 (Inverse KIE) | Reaction is slower with the lighter isotope. | A bonding interaction becomes stiffer or stronger in the transition state compared to the ground state. |

Elucidation of Enzyme Catalytic Mechanisms using Labeled Substrates

Isotopically labeled substrates such as (13C)decanoic acid are invaluable for tracing metabolic pathways and elucidating the step-by-step mechanisms of enzyme catalysis. smolecule.com By following the labeled carbon atom, researchers can identify reaction intermediates and final products, thereby piecing together complex biochemical transformations. nih.govcapes.gov.br

A notable example of this approach is in the study of how acyl chains are handled by the acyl carrier protein (ACP), a central player in fatty acid metabolism. Research using solution NMR spectroscopy on ACP bound to ¹³C-labeled fatty acids, including octanoic acid (C8) and dodecanoic acid (C12), has provided insights into allosteric regulation. These studies revealed that the length of the fatty acid chain is communicated to partner enzymes through changes in the ACP's structure. pnas.org Specifically, using terminally ¹³C-labeled acyl chains, it was observed that the "flipping" of the acyl chain out of its sequestered state occurs only for the cognate (correctly matched) chain length when interacting with a partner enzyme. pnas.org This demonstrates how ¹³C-labeling can be used to uncover subtle, dynamic mechanisms of molecular recognition and regulation.

In another study, feeding experiments with both deuterium (B1214612) (²H) and ¹³C-labeled decanoic acid were used to investigate the biosynthesis of a natural product called acaterin. These experiments helped to establish that the molecule was formed by coupling an octanoate (B1194180) unit with a C5 unit, rather than by modifying a decanoate (B1226879) derivative, showcasing the power of isotopic labeling in distinguishing between potential biosynthetic routes.

Furthermore, studies on astrocyte metabolism using [U-¹³C]decanoic acid (where all carbons are ¹³C) have shown that it is readily metabolized. The ¹³C label was prominently incorporated into glutamine, indicating that decanoic acid metabolism occurs primarily in astrocytes and contributes to the synthesis of neurotransmitters. nih.gov This type of tracer study is fundamental to understanding the metabolic fate of fatty acids in different cell types and tissues. nih.gov

Studies on Fatty Acid Biosynthesis Enzymes (e.g., Beta-ketoacyl-acyl carrier protein synthase IV)

The synthesis of fatty acids is a fundamental metabolic process managed by a suite of enzymes. (13C)decanoic acid and its derivatives are critical substrates for studying the enzymes involved in medium-chain fatty acid (MCFA) metabolism. A key enzyme in this process is beta-ketoacyl-acyl carrier protein synthase (KAS), which is responsible for the chain-elongation steps. genome.jp

Research on Cuphea lanceolata, a plant that accumulates large amounts of decanoic acid, led to the isolation of a specific enzyme, beta-ketoacyl-acyl carrier protein synthase IV (clKAS IV). nih.gov Studies on the recombinant form of this enzyme revealed its distinct substrate specificity. The clKAS IV enzyme showed a strong preference for elongating short- and medium-chain acyl-ACPs, from C4 to C10, with nearly equal activity. nih.govresearchgate.net However, its activity was significantly lower for further elongation steps, indicating it is a key determinant for terminating chain growth at the C10 length. nih.gov

Interestingly, these studies also uncovered a regulatory mechanism where the medium-chain acyl-ACP substrates themselves inhibit the clKAS IV enzyme in a manner dependent on both chain length and concentration. nih.gov This substrate inhibition provides a sophisticated feedback loop for controlling the production of MCFAs like decanoic acid in the plant. Such detailed understanding of substrate specificity and regulation would be further enhanced by using (13C)decanoyl-ACP in kinetic assays to precisely follow its binding and turnover.

Table 2: Substrate Specificity of Recombinant KAS IV from Cuphea lanceolata

| Substrate (Acyl-ACP Chain Length) | Relative Activity | Key Finding |

| C4 (Butyryl) | High | Preferred substrate |

| C6 (Hexanoyl) | High | Preferred substrate |

| C8 (Octanoyl) | High | Preferred substrate |

| C10 (Decanoyl) | High | Preferred substrate, marks the end of high activity. nih.govresearchgate.net |

| > C10 | Low | Elongation is significantly less efficient. nih.gov |

Research on Photoenzymes Involved in Fatty Acid Conversion (e.g., Fatty Acid Photodecarboxylase)

A groundbreaking area of research involves photoenzymes, which use light energy to drive chemical reactions. The fatty acid photodecarboxylase (FAP) enzyme, discovered in the microalga Chlorella variabilis, is a prime example. nih.govwikipedia.org This enzyme catalyzes the light-driven conversion of fatty acids into their corresponding alkanes (or alkenes) and carbon dioxide, a reaction with significant potential for biofuel production. nih.govyoutube.com

The mechanism of FAP is initiated when its flavin adenine (B156593) dinucleotide (FAD) cofactor absorbs a photon of blue light. nih.govyoutube.com This excites the FAD, which then abstracts an electron from the carboxylate group of the fatty acid substrate. nih.govnih.gov This electron transfer leads to the spontaneous decarboxylation of the fatty acid, forming an alkyl radical and CO₂. youtube.comnih.gov Subsequent steps involving proton and electron transfers regenerate the FAD cofactor and produce the final alkane product. nih.govroyalsocietypublishing.org Time-resolved spectroscopy has been used to observe these steps, which occur on timescales from picoseconds to milliseconds. nih.gov

While FAP was initially found to prefer long-chain fatty acids, subsequent research has focused on its activity with medium-chain fatty acids like decanoic acid. wikipedia.orgacs.org Continuous flow reactor experiments have demonstrated the conversion of decanoic acid to nonane, albeit at a lower conversion rate than for longer-chain acids in the wild-type enzyme. acs.org This has spurred efforts to engineer FAP variants with improved activity and specificity for medium-chain substrates to produce gasoline-like hydrocarbons. researchgate.net

Biosynthetic Pathway Research Involving Decanoic Acid

Identification of Novel Biosynthetic Routes for Medium-Chain Fatty Acids

The conventional route for fatty acid synthesis in most organisms is the fatty acid synthase (FAS) pathway, which involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). ontosight.ai However, recent research has identified alternative and novel biosynthetic routes that can be harnessed for the specific production of medium-chain fatty acids (MCFAs) like decanoic acid.

One of the most significant discoveries is the utilization of an iterative reversal of the β-oxidation pathway (r-BOX) . nih.gov This pathway, traditionally known for fatty acid degradation, can be engineered to run in reverse for carbon chain elongation. nih.govasm.org Researchers have successfully engineered an Escherichia coli cell factory to produce decanoic acid as its primary product from glycerol (B35011) by exploiting the overlapping chain-length specificity of selected r-BOX enzymes and a thioesterase. nih.gov The key was selecting enzymes that favor the synthesis of acyl-CoAs up to ten carbons in length. nih.gov

Another key strategy involves leveraging acyl-ACP thioesterases (ACPTs) with specificities for medium-chain acyl-ACPs. These enzymes are crucial as they terminate the fatty acid elongation process by hydrolyzing the acyl-ACP intermediate, releasing a free fatty acid. mdpi.comaocs.org By introducing heterologous thioesterases from certain plants or bacteria into host organisms like E. coli or the oleaginous yeast Yarrowia lipolytica, production can be shifted from long-chain fatty acids to MCFAs. mdpi.comtwistbioscience.com For instance, research has focused on optimizing the ten-carbon specific acyl-ACP thioesterase from Cuphea lanceolata (ClFatB3) for dedicated decanoic acid production in E. coli. twistbioscience.com

These novel approaches offer more direct and selective pathways to decanoic acid, moving beyond the limitations of the native FAS system.

Table 1: Comparison of Biosynthetic Routes for Decanoic Acid

| Feature | Native Fatty Acid Synthase (FAS) Pathway | Reversal of β-Oxidation (r-BOX) Pathway |

|---|---|---|

| Primary Function | De novo synthesis of primarily long-chain fatty acids. | Engineered reversal of fatty acid degradation for targeted synthesis. nih.gov |

| Starting Precursors | Acetyl-CoA, Malonyl-CoA. ontosight.ai | Acetyl-CoA (which is condensed to form longer chains). nih.govasm.org |

| Key Intermediates | Acyl-Acyl Carrier Protein (Acyl-ACP). twistbioscience.com | Acyl-Coenzyme A (Acyl-CoA). nih.govasm.org |

| Chain Length Control | Determined by the entire FAS complex and condensing enzymes. Specific thioesterases can be introduced to target medium chains. mdpi.com | Determined by the chain-length specificity of the selected r-BOX enzymes (e.g., thiolase, reductase) and a terminating thioesterase. nih.gov |

| Reported Application | General fatty acid production; engineered with specific thioesterases for MCFA production. mdpi.com | Selective production of 2.1 g/L decanoic acid in engineered E. coli. nih.gov |

Engineering Microbial Systems for Decanoic Acid Derivatives Production

Metabolic engineering has been pivotal in developing microbial factories for the production of decanoic acid and its valuable derivatives, such as ω-hydroxydecanoic acid and trans-2-decenoic acid. frontiersin.orgnih.gov Escherichia coli is the most commonly used host for these engineering efforts due to its well-understood genetics and rapid growth. nih.govfrontiersin.orgnih.govmdpi.comnih.gov

A cornerstone of these engineering strategies is the elimination of competing metabolic pathways . The native β-oxidation pathway, which degrades fatty acids, is a primary target for disruption. Deletion of key genes such as fadD (acyl-CoA synthetase), fadE (acyl-CoA dehydrogenase), fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), and fadJ (thiolase) prevents the breakdown of decanoic acid and its intermediates, thereby channeling flux towards the desired product. frontiersin.orgnih.govmdpi.comresearchgate.net

Concurrently, the overexpression of key biosynthetic enzymes is employed to enhance production titers. This includes:

Acyl-CoA synthetases to activate fatty acids, such as MaMACS from Mycobacterium avium, which shows high activity towards decanoic acid. mdpi.com

Acyl-CoA dehydrogenases (e.g., PpfadE) and thioesterases (e.g., YdiI) to create unsaturated derivatives like trans-2-decenoic acid. mdpi.comnih.gov

Hydroxylase systems , like the AlkBGT system from Pseudomonas putida or various P450 monooxygenases, to introduce hydroxyl groups and produce compounds like ω-hydroxydecanoic acid or 10-hydroxy-2-decenoic acid (10-HDA). frontiersin.orgnih.govacs.org

Fatty acid transporters like FadL to improve the uptake of substrate from the medium into the cell. frontiersin.orgnih.gov

Through these combined approaches, researchers have achieved significant production titers. For example, engineering E. coli to express the AlkBGT hydroxylation system while blocking β-oxidation resulted in the production of 309 mg/L of ω-hydroxydecanoic acid. frontiersin.org In another study, a two-step whole-cell catalytic process in engineered E. coli converted decanoic acid into trans-2-decenoic acid and subsequently into 10-HDA, with a final yield of 486.5 mg/L. nih.gov More recently, optimization of fermentation conditions and reconfiguration of the electron transport chain in E. coli have pushed the production of trans-2-decenoic acid to titers as high as 1.98 g/L. preprints.org

Table 2: Examples of Engineered Microbial Systems for Decanoic Acid Derivative Production

| Microbial Host | Target Product | Key Genetic Modifications | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | ω-Hydroxydecanoic acid | Deletion of β-oxidation genes (ΔfadE, ΔfadD); Overexpression of AlkBGT hydroxylase and FadL transporter. | 309 mg/L | frontiersin.org |

| Escherichia coli | trans-2-Decenoic acid | Deletion of β-oxidation genes (ΔfadBJR); Overexpression of MaMACS, PpfadE, and YdiI. | 1.45 g/L | nih.gov |

| Escherichia coli | 10-Hydroxy-2-decenoic acid (10-HDA) | Two-step process: 1) ΔfadBJR strain to convert decanoic acid to trans-2-decenoic acid. 2) Conversion to 10-HDA via P450 enzyme. | 486.5 mg/L | nih.gov |

| Escherichia coli | Decanoic acid | Expression of r-BOX enzymes (BktB, EgTER) and thioesterase (FadM). | 2.1 g/L | nih.gov |

Intermediates and Regulatory Mechanisms in Decanoic Acid Biosynthesis

The efficient biosynthesis of decanoic acid and its derivatives is governed by a complex network of intermediates and regulatory mechanisms. Understanding these controls is crucial for optimizing production pathways.

Key Biosynthetic Intermediates: The central intermediates in decanoic acid synthesis differ depending on the pathway. In the canonical FAS pathway, the growing carbon chain is covalently linked to an acyl carrier protein (ACP), forming acyl-ACP species. ontosight.ai In contrast, the r-BOX pathway utilizes acyl-CoA thioesters as the primary chain-elongation intermediates. nih.govasm.org In the production of derivatives, decanoic acid itself often serves as a key intermediate that is subsequently modified. For example, the synthesis of 10-HDA from decanoic acid proceeds through the intermediate trans-2-decenoic acid. nih.gov However, the accumulation of intermediates can also be inhibitory; decanoic acid has been shown to inhibit the enzymatic conversion of 10-hydroxydecanoic acid to sebacic acid. researchgate.net

Regulatory Mechanisms: Several layers of regulation control the flux of carbon towards decanoic acid.

Transcriptional Control: Master regulators of fatty acid metabolism, such as FadR in E. coli, play a critical role. FadR represses the genes for both fatty acid degradation (β-oxidation) and biosynthesis. Deleting fadR is a common strategy to de-repress these pathways and enhance fatty acid production. nih.govmdpi.comresearchgate.net In eukaryotes like Saccharomyces cerevisiae, a complex response to decanoic acid toxicity involves multiple transcription factors, including Pdr1, Stb5, Oaf1, and Pip2. nih.gov

Enzymatic Specificity: The substrate specificity of enzymes is a key control point. The chain-length selectivity of thioesterases dictates the final length of the fatty acid produced, making them powerful tools for directing synthesis towards decanoic acid. mdpi.comaocs.org Similarly, in the r-BOX pathway, the choice of enzymes with specificity for 10-carbon substrates is essential for selective production. nih.gov

Futile Cycles: In some bacteria, such as Corynebacterium glutamicum, a "futile cycle" has been identified where free fatty acids are continuously cycled back into their acyl-CoA forms. This cycle is mediated by the opposing actions of an acyl-CoA thioesterase (TesA) and an acyl-CoA synthetase (FadD). asm.orgasm.org Disrupting this cycle by deleting the fadD genes prevents the resynthesis of acyl-CoA from the free fatty acid, leading to the accumulation and excretion of fatty acids. asm.orgasm.org

Product Toxicity and Export: High concentrations of decanoic acid can be toxic to microbial hosts, potentially by disrupting cell membranes. nih.govfrontiersin.org This toxicity acts as a natural feedback inhibition mechanism. Overcoming this bottleneck is a significant challenge. One successful strategy has been the use of an organic solvent overlay (e.g., n-dodecane) during fermentation to extract decanoic acid from the aqueous phase, reducing its intracellular concentration and thereby boosting production. nih.gov

Table 3: Key Enzymes and Regulators in Decanoic Acid Biosynthesis

| Name | Function | Organism(s) of Study | Reference |

|---|---|---|---|

| FadR | Transcriptional regulator of fatty acid synthesis and degradation. | Escherichia coli | nih.govmdpi.com |

| Acyl-ACP Thioesterase (e.g., ClFatB3) | Terminates fatty acid synthesis by hydrolyzing medium-chain acyl-ACPs. | Cuphea lanceolata, E. coli | twistbioscience.com |

| FadD (Acyl-CoA Synthetase) | Activates fatty acids to acyl-CoAs; involved in β-oxidation and futile cycles. | E. coli, Corynebacterium glutamicum | frontiersin.orgasm.orgasm.org |